2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids This compound features an amino group, a hydroxyl group, and a phenyl group substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure the cost-effectiveness and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Amino-3-(2-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(2-ethylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenyl-3-hydroxypropanoic acid
- 2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(2-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-7-5-3-4-6-8(7)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI Key |
LIYLXVSTGYBHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(C(=O)O)N)O |
Origin of Product |
United States |
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